2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-8-4-5-11-10(7-8)16-13(17-11)9-3-2-6-15-12(9)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQVQZIUEKSPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole typically involves the formation of the benzoxazole ring followed by the introduction of the chloropyridine moiety. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole core. Subsequently, the chloropyridine group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of chloropyridine with the benzoxazole core in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloropyridine moiety can enhance binding affinity and specificity to target proteins, while the benzoxazole ring can contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations :
- Substituent Position : The 2-chloropyridinyl group in the target compound contrasts with the 6-chloro substitution in the methyl ester analog , which may alter electronic effects and steric interactions.
- Functional Groups : The ethyl carboxamide group in the oxazole derivative introduces hydrogen-bonding capacity (N–H···O interactions), influencing crystal packing and solubility .
Crystallographic and Conformational Differences
The oxazole carboxamide analog (C₁₂H₁₂ClN₃O₂) exhibits a dihedral angle of 8.42° between its pyridine and oxazole rings, indicating non-coplanarity that may reduce conjugation and affect electronic properties . The P2₁/c space group and hydrogen-bonded C(4) chains observed in the oxazole derivative suggest a tightly packed crystal lattice, whereas the benzoxazole core may favor different packing motifs due to its extended aromatic surface .
Biological Activity
2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Overview of Biological Activities
The benzoxazole scaffold, including derivatives like this compound, has been associated with a range of biological activities. These include:
- Anticancer Activity : Many studies have reported the cytotoxic effects of benzoxazole derivatives against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives exhibit significant inhibition of inflammatory pathways.
- Antimicrobial Properties : Certain compounds within this class have shown effectiveness against bacterial and fungal strains.
The anticancer properties of this compound are primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to act as a PARP-2 inhibitor , which is crucial for DNA repair processes in cancer cells.
Case Studies and Findings
-
Cytotoxicity Against Breast Cancer Cell Lines :
- A study evaluated the effects of various benzoxazole derivatives on MCF-7 (breast cancer) and MDA-MB-231 cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to known anticancer agents like olaparib. Specifically, compounds derived from similar scaffolds showed IC50 values ranging from 0.07 µM to 0.19 µM against PARP-2, indicating potent inhibitory activity .
- Growth Inhibition in HepG2 Cells :
Anti-inflammatory Effects
The anti-inflammatory activity of benzoxazole derivatives is also noteworthy. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
Inhibitory Potency
In vitro studies have shown that certain benzoxazole derivatives significantly suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can enhance potency and selectivity:
| Compound | Position | Modification | IC50 (µM) |
|---|---|---|---|
| 12 | 5 | Methyl | 10.50 |
| 27 | 6 | Chlorine | 0.07 |
| 14 | 6 | Fluorine | 0.084 |
This table illustrates how different substitutions can lead to variations in biological activity, emphasizing the importance of synthetic strategies in drug development.
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
